Cas no 2418720-91-7 (N-(1-Cyanocyclopropyl)-3-methyl-4-(1H-pyrazol-1-yl)benzamide)

N-(1-シアノシクロプロピル)-3-メチル-4-(1H-ピラゾール-1-イル)ベンズアミドは、有機合成化学において重要な中間体として利用される化合物です。その特徴的な構造は、1-シアノシクロプロピル基と1H-ピラゾール基を有しており、高い反応性と多様な修飾可能性を備えています。特に医薬品開発分野では、分子の剛性を高めつつ溶解性を維持できる点が利点として挙げられます。また、芳香族アミド骨格は標的タンパク質との相互作用を最適化するのに有利な特性を示します。この化合物は選択的な官能基変換が可能であり、創薬研究における構造活性相関の探索に有用です。

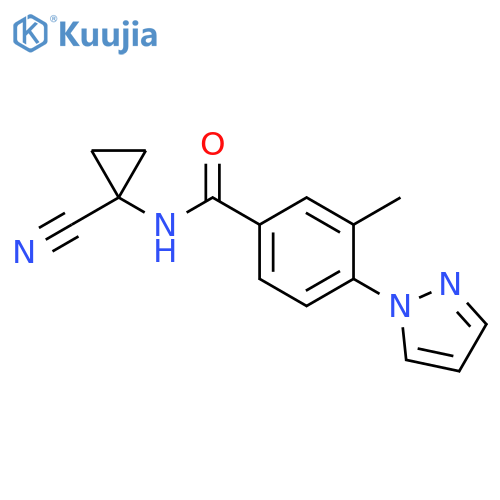

2418720-91-7 structure

商品名:N-(1-Cyanocyclopropyl)-3-methyl-4-(1H-pyrazol-1-yl)benzamide

N-(1-Cyanocyclopropyl)-3-methyl-4-(1H-pyrazol-1-yl)benzamide 化学的及び物理的性質

名前と識別子

-

- EN300-26686591

- Z2372240607

- 2418720-91-7

- N-(1-Cyanocyclopropyl)-3-methyl-4-pyrazol-1-ylbenzamide

- N-(1-cyanocyclopropyl)-3-methyl-4-(1H-pyrazol-1-yl)benzamide

- N-(1-Cyanocyclopropyl)-3-methyl-4-(1H-pyrazol-1-yl)benzamide

-

- インチ: 1S/C15H14N4O/c1-11-9-12(14(20)18-15(10-16)5-6-15)3-4-13(11)19-8-2-7-17-19/h2-4,7-9H,5-6H2,1H3,(H,18,20)

- InChIKey: JINVELWZXPIYOK-UHFFFAOYSA-N

- ほほえんだ: C(NC1(C#N)CC1)(=O)C1=CC=C(N2C=CC=N2)C(C)=C1

計算された属性

- せいみつぶんしりょう: 266.11676108g/mol

- どういたいしつりょう: 266.11676108g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 20

- 回転可能化学結合数: 3

- 複雑さ: 436

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 70.7Ų

じっけんとくせい

- 密度みつど: 1.28±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 484.6±45.0 °C(Predicted)

- 酸性度係数(pKa): 11.84±0.20(Predicted)

N-(1-Cyanocyclopropyl)-3-methyl-4-(1H-pyrazol-1-yl)benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26686591-0.05g |

N-(1-cyanocyclopropyl)-3-methyl-4-(1H-pyrazol-1-yl)benzamide |

2418720-91-7 | 95.0% | 0.05g |

$212.0 | 2025-03-20 |

N-(1-Cyanocyclopropyl)-3-methyl-4-(1H-pyrazol-1-yl)benzamide 関連文献

-

Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

2418720-91-7 (N-(1-Cyanocyclopropyl)-3-methyl-4-(1H-pyrazol-1-yl)benzamide) 関連製品

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量